An In-Depth Technical Guide to Selenium Diethyldithiocarbamate: Chemical Properties, Structure, and Biological Interactions
An In-Depth Technical Guide to Selenium Diethyldithiocarbamate: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological interactions of selenium diethyldithiocarbamate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the physicochemical characteristics of the compound, including its structure and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for its synthesis and for the assessment of its biological activity, particularly its inhibitory effects on the NF-κB signaling pathway and key antioxidant enzymes.
Chemical Properties and Structure
Selenium diethyldithiocarbamate, also known as selenium bis(diethyldithiocarbamate), is an organoselenium compound with the chemical formula C10H20N2S4Se.[1][2] It consists of a central selenium atom coordinated to two diethyldithiocarbamate ligands.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C10H20N2S4Se | [1][2] |
| Molecular Weight | 375.5 g/mol | [2] |
| Melting Point | 140-172 °C (for Selenium Dimethyldithiocarbamate) | [3] |
| Solubility | Slightly soluble in carbon disulfide (for Selenium Dimethyldithiocarbamate) | [3] |
| IUPAC Name | diethylcarbamothioylsulfanylselanyl N,N-diethylcarbamodithioate | [1][2] |
| CAS Number | 136-92-5 | [1][4] |
Structure
X-ray crystallography studies have revealed that the selenium atom in selenium bis(diethyldithiocarbamate) is typically in a distorted square-planar coordination environment. The two diethyldithiocarbamate ligands act as bidentate ligands, coordinating to the selenium atom through the two sulfur atoms. The Se-S bond lengths are often asymmetric.[5]
Spectroscopic Data
Detailed spectroscopic data for selenium diethyldithiocarbamate are scarce in publicly available literature. The following sections provide general characteristics and data for related compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
⁷⁷Se Nuclear Magnetic Resonance (NMR) Spectroscopy
⁷⁷Se NMR is a powerful technique for characterizing selenium-containing compounds. The chemical shifts are highly sensitive to the electronic environment of the selenium atom.[7][8][9] For dithiocarbamate complexes, the ⁷⁷Se chemical shift can provide valuable information about the coordination of the selenium atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of dithiocarbamate complexes displays characteristic vibrational bands. Key absorptions include the C-N stretching vibration, typically observed in the 1450-1550 cm⁻¹ region, and the C-S stretching vibrations. The position of the C-N band can provide insights into the electronic structure of the dithiocarbamate ligand.[10][11][12][13][14]
Mass Spectrometry (MS)
The mass spectrum of organoselenium compounds is characterized by the isotopic pattern of selenium. Electron impact (EI) mass spectrometry of dithiocarbamate compounds often results in fragmentation involving the loss of the dithiocarbamate ligand or cleavage of the C-S and Se-S bonds.[15]
Experimental Protocols
Synthesis of Selenium Diethyldithiocarbamate
This protocol is adapted from a patented synthesis method.[16]
Materials:
-
Selenium dioxide (SeO₂)
-
Isopropanol
-
Carbon disulfide (CS₂)
-
Diethylamine
Procedure:
-
Dissolve 33.28 grams of pure selenium dioxide in 750 cubic centimeters of isopropanol at a temperature slightly below 45°C. The solution should be clear and colorless.
-
In a glass vessel suspended in a water bath at approximately 20°C, vigorously stir the alcoholic solution while rapidly adding 91.35 grams of carbon disulfide.
-
Subsequently, add 87.75 grams of diethylamine at a rate that avoids a substantial temperature rise. The addition of diethylamine should take approximately 30 minutes.
-
Golden yellow crystals will begin to precipitate shortly after the addition of diethylamine commences.
-
After the addition of diethylamine is complete, leave the reaction mixture in the water bath for one hour.
-
Filter the precipitate from the alcoholic solution and dry it. The drying temperature should not exceed 35-40°C.
Logical Workflow for Synthesis:
Assessment of NF-κB Pathway Inhibition by Western Blot
This protocol provides a general method for analyzing the inhibition of the NF-κB pathway.[17][18][19][20][21]
Materials:
-
Cell culture reagents
-
Selenium diethyldithiocarbamate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with selenium diethyldithiocarbamate at various concentrations for a specified time. Include a positive control (e.g., TNF-α stimulation) and a negative control (vehicle).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow for Western Blot Analysis:
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity Assays
These are general protocols for commercially available colorimetric assay kits.[3][5][22][23][24]
SOD Activity Assay:
-
Prepare tissue or cell homogenates.
-
Use a xanthine/xanthine oxidase system to generate superoxide anions.
-
These anions reduce a chromogen to a colored product.
-
The SOD activity in the sample inhibits this reduction.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) to determine the degree of inhibition, which is proportional to the SOD activity.
GPx Activity Assay:
-
Prepare tissue or cell homogenates.
-
GPx in the sample reduces an organic hydroperoxide (e.g., cumene hydroperoxide) while oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG).
-
Glutathione reductase (GR) and NADPH are added to recycle GSSG back to GSH, with the concomitant oxidation of NADPH to NADP+.
-
Monitor the decrease in NADPH absorbance at 340 nm, which is proportional to the GPx activity.
Biological Interactions
Inhibition of the NF-κB Signaling Pathway
Diethyldithiocarbamate (DTC) is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8][10][15][20][23][25][26][27] This pathway is a crucial regulator of inflammation, immunity, and cell survival. The inhibitory effect of DTC on the NF-κB pathway is thought to be mediated through the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][8] This, in turn, sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory target genes such as ICAM-1.[19][26]
NF-κB Inhibition Pathway by Diethyldithiocarbamate:
Interaction with Antioxidant Enzymes
Diethyldithiocarbamate has been shown to interact with key antioxidant enzymes, namely superoxide dismutase (SOD) and glutathione peroxidase (GPx).[17][22] DTC can inhibit SOD activity, which may lead to an accumulation of superoxide radicals.[28] Furthermore, DTC can interact with the glutathione/glutathione peroxidase system, potentially supplementing or substituting for GPx activity in the detoxification of peroxides.[17][22]
Interaction with SOD and GPx:
Conclusion
Selenium diethyldithiocarbamate is a compound with interesting structural features and significant biological activities. Its ability to inhibit the NF-κB signaling pathway and interact with key antioxidant enzymes makes it a compound of interest for further research, particularly in the context of inflammation and diseases involving oxidative stress. This guide provides a foundational understanding of its chemical and biological properties, along with practical experimental protocols to facilitate further investigation. As research in this area progresses, a more detailed understanding of the specific molecular interactions and a broader range of quantitative physicochemical data are expected to become available.
References
- 1. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N,6-triethyl-5-thioxo-2,4-dithia-3-selena-6-azaoctanethioamide | C10H20N2S4Se | CID 4091432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4.7. SOD, CAT, and GPx Analysis [bio-protocol.org]
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- 18. 2.6. Western Blotting Analysis of Proliferating Cell Nuclear Antigen (PCNA), Canonical NF-κB, and WNT Signaling Pathway [bio-protocol.org]
- 19. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
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- 22. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
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